molecular formula C11H13NO6S3 B2883092 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate CAS No. 331460-98-1

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate

Cat. No.: B2883092
CAS No.: 331460-98-1
M. Wt: 351.41
InChI Key: FERFUTRDNGHYSQ-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate is a complex organic compound characterized by the presence of a dithiolan ring, a methoxy group, a nitro group, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dithiolan ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Amines, thiols, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of sulfur-containing heterocycles.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

    Material Science: Its unique structure can be utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its nitro or methanesulfonate groups.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dithiolan-2-yl)phenol: Lacks the methoxy and nitro groups, making it less versatile in certain reactions.

    2-Methoxy-4-nitrophenol: Lacks the dithiolan ring, which reduces its potential in forming sulfur-containing heterocycles.

    4-(1,3-Dithiolan-2-yl)-2-methoxyphenyl methanesulfonate:

Uniqueness

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S3/c1-17-9-6-7(11-19-3-4-20-11)5-8(12(13)14)10(9)18-21(2,15)16/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERFUTRDNGHYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)C)[N+](=O)[O-])C2SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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